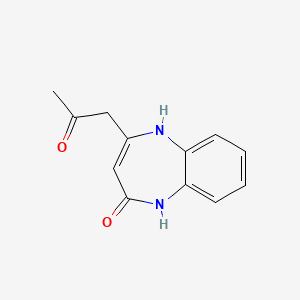

4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects. This compound, in particular, has a unique structure that includes a 2-oxopropyl group, which may contribute to its distinct chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one typically involves the reaction of appropriate benzodiazepine precursors with 2-oxopropylating agents. One common method involves the use of diethyl (2-oxopropyl)phosphonate as a key intermediate. The reaction conditions often include the use of strong bases like sodium hydride (NaH) in an inert atmosphere, such as argon, and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce benzodiazepine alcohols.

Applications De Recherche Scientifique

Pharmacological Properties

Benzodiazepines are known for their effects on the central nervous system (CNS), primarily as anxiolytics, sedatives, and anticonvulsants. The compound in focus has been investigated for various biological activities:

- Anxiolytic Activity : Studies indicate that derivatives of benzodiazepines exhibit significant anxiolytic effects. For instance, compounds similar to 4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one have been shown to reduce anxiety levels in animal models without causing sedation at therapeutic doses .

- Anticonvulsant Effects : Benzodiazepines are well-documented for their anticonvulsant properties. Research has demonstrated that certain derivatives can effectively manage seizure disorders by enhancing GABAergic transmission in the brain .

- Anti-inflammatory and Antitumor Activities : Recent investigations suggest that benzodiazepine derivatives possess anti-inflammatory and antitumor properties. These effects are attributed to their ability to modulate various signaling pathways involved in inflammation and cancer progression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that yield various derivatives with enhanced pharmacological profiles. For example:

- Synthesis Pathway : The compound can be synthesized from readily available precursors through a series of reactions involving cyclization and functional group modifications.

- Derivatives : Modifications on the benzodiazepine core can lead to derivatives with improved solubility and bioavailability, making them suitable for pharmaceutical applications .

Case Study 1: Anxiolytic Effects

A study conducted on a series of benzodiazepine derivatives reported that this compound exhibited significant anxiolytic effects in rodent models compared to standard anxiolytics like diazepam. Behavioral tests indicated a reduction in anxiety-related behaviors without sedative side effects at therapeutic doses .

Case Study 2: Anticonvulsant Efficacy

In another research effort, the anticonvulsant activity of this compound was evaluated using the maximal electroshock seizure test in mice. The results showed that it significantly reduced seizure duration and frequency, indicating its potential as an effective anticonvulsant agent .

Comparative Analysis of Benzodiazepine Derivatives

The following table summarizes the pharmacological activities of selected benzodiazepine derivatives compared to this compound:

| Compound | Anxiolytic Activity | Anticonvulsant Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|---|

| 4-(2-oxopropyl)-1,5-dihydro-2H-benzodiazepin-2-one | High | Moderate | Moderate | Low |

| Diazepam | High | High | Low | Low |

| Clobazam | Moderate | High | Moderate | Moderate |

| Lorazepam | High | Moderate | Low | Low |

Mécanisme D'action

The mechanism of action of 4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-oxopropyl)theobromine: This compound has a similar 2-oxopropyl group but is based on the theobromine structure.

Diethyl (1-diazo-2-oxopropyl)phosphonate: A versatile intermediate used in the synthesis of various nitrogen heterocycles.

Uniqueness

4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific benzodiazepine core structure combined with the 2-oxopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one, a compound within the benzodiazepine class, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, synthesis, and evaluation through various studies.

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with dehydroacetic acid under reflux conditions. This method yields the desired benzodiazepine structure, which can then undergo alkylation to produce various derivatives with modified biological activities .

Sedative Effects

Research indicates that derivatives of 4-(2-oxopropylidene)-1,5-benzodiazepin-2-one exhibit notable sedative properties. A study conducted on Swiss mice and Wistar rats evaluated the sedative effects of this compound compared to clobazam (Urbanyl), a well-known benzodiazepine. The results demonstrated that while the tested compounds exhibited sedative effects, they were less potent than clobazam .

Toxicity Assessment

The acute toxicity of 4-(2-oxopropylidene)-1,5-benzodiazepin-2-one and its derivatives was assessed according to European protocols. Findings revealed that these compounds do not exhibit significant toxicity at therapeutic doses. This suggests a favorable safety profile for potential clinical applications .

Behavioral Tests

A series of behavioral tests were employed to assess the central nervous system (CNS) effects of the compound. The tests indicated that the compound has a sedative effect without significant adverse effects on motor coordination or cognitive function in animal models .

Comparative Analysis of Derivatives

The following table summarizes the biological activity of various derivatives of 4-(2-oxopropylidene)-1,5-benzodiazepin-2-one compared to clobazam:

| Compound Name | Sedative Effect | Toxicity Level | Reference Compound |

|---|---|---|---|

| 4-(2-oxopropylidene)-1,5-benzodiazepin-2-one | Moderate | Low | Clobazam |

| 1-Ethyl-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one | Moderate | Low | Clobazam |

| 1-Benzyl-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one | High | Low | Clobazam |

| 1,3-Dibenzyl-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one | Moderate | Low | Clobazam |

Case Studies

Several case studies have documented the clinical implications of benzodiazepine derivatives in treating anxiety and sleep disorders. For instance, a study highlighted the efficacy of similar compounds in reducing anxiety levels in patients with generalized anxiety disorder (GAD) while maintaining a low incidence of side effects .

Propriétés

IUPAC Name |

4-(2-oxopropyl)-1,5-dihydro-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8(15)6-9-7-12(16)14-11-5-3-2-4-10(11)13-9/h2-5,7,13H,6H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCQJTYYWOPEAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=O)NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.